1-(3-Iodobenzyl)-1H-pyrazole
Overview
Description
1-(3-Iodobenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of an iodine atom attached to the benzyl group, which is further connected to a pyrazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 6-(4-{[2-(3-iodobenzyl)-3-oxocyclohex-1-en-1-yl]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3 (2h)-one and S-(3-Iodobenzyl)glutathione , have been found to interact with cGMP-inhibited 3’,5’-cyclic phosphodiesterase B .
Mode of Action
It is likely that the compound interacts with its targets through a similar mechanism as other iodobenzyl compounds . These compounds often act as agonists, binding to their target receptors and inducing a biological response .
Biochemical Pathways
Related compounds have been shown to influence the adenosine pathway . Specifically, they can affect the activity of enzymes like CD39 and CD73, which are involved in the hydrolysis of ATP, ADP, and AMP to generate adenosine in the extracellular space .
Pharmacokinetics
Related compounds like mrs2365 have been studied, and it was found that mrs2365 is rapidly hydrolyzed to its nucleoside metabolite ast-004 in both in vitro and in vivo conditions .
Result of Action
Related compounds have been shown to have anticancer effects when employed in vitro at modest nanomolar concentrations .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodobenzyl)-1H-pyrazole typically involves the reaction of 3-iodobenzyl bromide with pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodobenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Deiodinated pyrazoles.
Scientific Research Applications
1-(3-Iodobenzyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
- 1-(3-Bromobenzyl)-1H-pyrazole
- 1-(3-Chlorobenzyl)-1H-pyrazole
- 1-(3-Fluorobenzyl)-1H-pyrazole
Comparison: 1-(3-Iodobenzyl)-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound exhibits higher molecular weight and different reactivity patterns. The iodine atom also enhances the compound’s ability to participate in specific types of chemical reactions, such as nucleophilic substitution and oxidative addition .
Properties
IUPAC Name |
1-[(3-iodophenyl)methyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLQKUUXEMKUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594631 | |
Record name | 1-[(3-Iodophenyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-56-6 | |
Record name | 1-[(3-Iodophenyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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